molecular formula C12H7NO2 B145957 1,8-Naphthalimide CAS No. 81-83-4

1,8-Naphthalimide

Cat. No. B145957
CAS RN: 81-83-4
M. Wt: 197.19 g/mol
InChI Key: XJHABGPPCLHLLV-UHFFFAOYSA-N
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Description

1,8-Naphthalimide derivatives are a class of compounds that have garnered significant attention due to their diverse applications in the fields of DNA targeting, anticancer therapy, and fluorescent cellular imaging. These compounds have been shown to possess rich photophysical properties, which are highly dependent on the nature and substitution pattern of the aryl ring. This makes them excellent candidates for use as probes, as changes in their spectroscopic properties can be used to monitor their binding to biomolecules and their uptake and location within cells .

Synthesis Analysis

The synthesis of 1,8-naphthalimide derivatives often involves the functionalization of the naphthalimide core at various positions to achieve desired properties. For instance, novel 1,8-naphthalimides have been synthesized with substitutions at the 3-C position, which have been investigated for their thermal, electrochemical, and luminescence behavior . Additionally, fluorinated 1,8-naphthalimides have been synthesized from acenaphthene, demonstrating good solubility and low LUMO energy levels, making them suitable for use in n-type semiconductors .

Molecular Structure Analysis

The molecular structure of 1,8-naphthalimides can be tailored to exhibit specific electronic transitions and exciton coupling, which are useful for chiral amine recognition . The introduction of various substituents can significantly affect the electronic spectra and luminescence properties of these compounds . X-ray diffraction analysis has been used to confirm the structures of some fluorinated derivatives, revealing different packing models .

Chemical Reactions Analysis

1,8-Naphthalimide derivatives can undergo various chemical reactions to form complexes with metals or to be used as sensors for ions such as Fe3+. For example, a fluorescent dye with three 1,8-naphthalimide units exhibited high selectivity to Fe3+ by fluorescence quenching in DMF and showed enhanced fluorescence in the presence of Fe3+ in DMF/H2O mixtures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-naphthalimide derivatives are influenced by their structural modifications. These compounds have been found to possess high thermal stability and can exhibit thermochromism and vapochromism behaviors, as demonstrated by a structurally simple derivative that showed intense blue emission and reversible changes in color with temperature and vapor exposure . The photoluminescence properties of these derivatives can range from blue to green in the solid state and from orange to red in solution, with varying quantum yields .

Scientific Research Applications

Fluorescent Chemosensors

1,8-Naphthalimide is extensively used in analytical, materials, and biochemistry due to its excellent photostability, structural flexibility, high fluorescence quantum yield, and large Stokes shift. It is particularly effective in ion detection, molecular recognition, material applications, and bioimaging (Dong et al., 2020).

DNA Targeting and Anticancer Agents

This compound has seen significant development as a DNA targeting agent, with various derivatives entering clinical trials. Its rich photophysical properties make it ideal for monitoring binding to biomolecules and cellular uptake without co-staining, and it has been explored for applications in photocleavage of nucleic acids and tumor cell destruction (Banerjee et al., 2013).

Anion Sensors

1,8-Naphthalimide-based chemosensors are critical in developing anion sensors, displaying long-wavelength absorption and emission. They are used in various systems, including organic and aqueous solutions, and have potential applications in sensing small biomolecules and polyanions like DNA (Duke et al., 2010).

Cation Chemosensors

These derivatives are also prominent in designing optical chemosensors for metal cations and protons. Their spectral characteristics change upon complex formation, making them suitable for detecting heavy and transition metal cations and developing ratiometric optical probes (Panchenko et al., 2014).

Fluorescent Probes

1,8-Naphthalimide derivatives have been developed as ratiometric sensors for specific ions, demonstrating significant changes in optical and fluorescence spectral behavior. They also prove useful in cellular imaging (Li et al., 2016).

DNA Intercalators

Naphthalimide derivatives, known for their intercalation with DNA, have shown potential as anticancer drugs due to their ability to inhibit topoisomerase I/II, induce photoinduced DNA damage, and other related mechanisms (Tandon et al., 2017; Tomczyk & Walczak, 2018).

Organelle Labelling

These compounds have also been used in organelle labeling, particularly for lipid droplets in cancer and normal cells, due to their high fluorescence quantum yields and excellent photostability (Ni et al., 2020).

Bioorthogonal Imaging

1,8-Naphthalimide-based fluorogenic sydnones have been designed as bioorthogonal probes for imaging in live cells, demonstrating significant fluorescence enhancement after reacting with strained cyclooctynes (Shao et al., 2019).

Electronic and Optical Applications

These derivatives are used in optoelectronic devices, including organic light-emitting diodes and solar cells, due to their diverse optical and fluorescence properties. The substituents on the 1,8-naphthalimide unit significantly affect these properties (Gudeika, 2020).

Enzyme Activity Analysis

1,8-Naphthalimide esters have been used to develop assays for analyzing lipase and esterase activity, thanks to their cell-permeable nature, fluorescent properties, and ability to target specific cellular locations (Nalder et al., 2016).

Charge-Transfer Complexes

The compound's charge-transfer complexes have been studied for their spectroscopic and fluorescence properties, making them valuable in biology, medicine, and industry (Refat et al., 2015).

Photophysical Properties

Extensive research has been conducted on the photophysical characteristics of 1,8-naphthalimide derivatives, assessing their potential as fluorosensors for metal cations and protons (Grabchev et al., 2008; Pardo et al., 1987).

Synthesis and Properties

The synthesis of various 1,8-naphthalimide derivatives and their properties have been studied for potential applications in dyeing and fluorescence (Konstantinova et al., 2000).

Spectroscopic Investigation

Research on 1,8-naphthalimide photoactive core derivatives has provided insights into their optical properties and applications in organic electronics and cell imaging (Dangalov et al., 2016; Korzec et al., 2021).

Phosphorescent Organic LEDs

1,8-Naphthalimide derivatives have been explored in phosphorescent organic light emitting diodes, showing potential in dopant, exciplex, and host emission interplay (Kolosov et al., 2002).

pH and Viscosity Sensing

A novel, highly water-soluble 1,8-naphthalimide rotor has been developed for pH and viscosity sensing, illustrating its potential as a sensing material in aqueous solutions (Bakov et al., 2022).

Spectroscopic and Photochemical Properties

The impact of different substituents on the spectroscopic and photochemical properties of naphthalimide derivatives has been examined, highlighting the significance of amino groups for enhanced properties (Grabtchev et al., 1996).

Safety And Hazards

1,8-Naphthalimide should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future of 1,8-Naphthalimide research is promising. It is expected to find broad and exciting applications in the development of more powerful fluorescent chemosensors . It is also anticipated to play a significant role in the field of OLEDs .

properties

IUPAC Name

benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H7NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h1-6H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHABGPPCLHLLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)NC(=O)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044731
Record name 1H-Benzo[de]isoquinoline-1,3(2H)-dione
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,8-Naphthalimide

CAS RN

81-83-4
Record name Naphthalimide
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Record name Naphthalimide
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Record name 1,8-Naphthalimide
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Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione
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Record name 1H-Benzo[de]isoquinoline-1,3(2H)-dione
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Record name Naphthalene-1,8-dicarboximide
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Record name NAPHTHALIMIDE
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Synthesis routes and methods

Procedure details

1,8-naphthalic anhydride (50.00 g, 0.252 mol, 1.0 eq), 32.8 ml of 29% aqueous ammonia (29.52% g, or 8.56 g dry, 0.504 mol, 2.0 eq) and water (115 g) were mixed to form a yellow slurry. The yellow slurry was heated with stirring to 70° C. then held at that temperature for 90 minutes for a total heating time of about 2 hours. After the heating period, the mixture was cooled to room temperature and filtered. The product was then washed with 500 to 600 ml of water until the pH of the wash water was neutral (pH 7). The product (i.e. 1,8-naphthalimide) was isolated as a wet filtercake (59.67 g, dry content=82.28%, representing 49.10 g of dry 1,8-naphthalimide, 99% yield), which was suitable for converting to 3, 4, 9, 10-perylenetetracarboxylic diimide. The purity of 1,8-naphthalimide was above 99% as determined by Gas Chromatography with a melting point of about 301-303° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
32.8 mL
Type
reactant
Reaction Step One
Name
Quantity
115 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,900
Citations
HQ Dong, TB Wei, XQ Ma, QY Yang… - Journal of Materials …, 2020 - pubs.rsc.org
1,8-Naphthalimide, as one of the classical dyes and fluorophores, has been widely used in analytical chemistry, materials chemistry, and biochemistry fields because of its excellent …
Number of citations: 122 pubs.rsc.org
C Geraghty, C Wynne, RBP Elmes - Coordination Chemistry Reviews, 2021 - Elsevier
Fluorescent probes have long been valuable tools in the study of biological systems. With the ever-expanding range of known enzymatic biomarkers for disease, it has never been more …
Number of citations: 76 www.sciencedirect.com
P Gopikrishna, N Meher, PK Iyer - ACS applied materials & …, 2017 - ACS Publications
This comprehensive review surveys the up-to-date development of aggregation-induced emission/aggregation-induced emission enhancement (AIE/AIEE) active naphthalimide (NI)-…
Number of citations: 235 pubs.acs.org
N Jain, N Kaur - Coordination Chemistry Reviews, 2022 - Elsevier
Intensive development of optical (colorimetric/fluorescent) chemosensors is the landmark of successful research efforts made after the advent of supramolecular chemistry. Amongst …
Number of citations: 24 www.sciencedirect.com
Z Li, Q Yang, R Chang, G Ma, M Chen, W Zhang - Dyes and Pigments, 2011 - Elsevier
A series of N-heteroaryl-1,8-naphthalimides with good sensitivity to solvent polarity were prepared. Empirical and quantum calculations showed that the electron withdrawing effect of …
Number of citations: 116 www.sciencedirect.com
B Ramachandram, G Saroja, B Sankaran… - The Journal of …, 2000 - ACS Publications
Three-component systems, 1a−c and 2a,b, comprising 1,8-naphthalimide and 4-methoxy-1,8-naphthalimide as fluorophore, a dimethylamino moiety as guest binding site and a …
Number of citations: 245 pubs.acs.org
I Grabchev, I Moneva, V Bojinov… - Journal of Materials …, 2000 - pubs.rsc.org
A series of highly fluorescent 1,8-naphthalimide derivatives having an N-allylamino group at position 4 of the aromatic structure have been synthesised, and some of their properties for …
Number of citations: 214 pubs.rsc.org
R Tandon, V Luxami, H Kaur, N Tandon… - The Chemical …, 2017 - Wiley Online Library
The poor pharmacokinetics, side effects and particularly the rapid emergence of drug resistance compromise the efficiency of clinically used anticancer drugs. Therefore, the discovery …
Number of citations: 77 onlinelibrary.wiley.com
A Kumar, PS Chae - Sensors and Actuators B: Chemical, 2017 - Elsevier
Two 1,8-naphthalimide (NPI)-conjugated sulfonamide probes (1 and 2) were synthesized for sensitive detection of 2,4,6-trinitrophenol (TNP) in aqueous media. In a PBS buffer, probe 1 (…
Number of citations: 54 www.sciencedirect.com
EB Veale, T Gunnlaugsson - The Journal of organic chemistry, 2010 - ACS Publications
The synthesis and characterization of three bis-1,8-naphthalimide-containing Tröger’s bases 1−3, formed from the corresponding 4-amino-1,8-naphthalimide precursors 7−9 in a …
Number of citations: 157 pubs.acs.org

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